2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. It features a bromo-substituted quinoline structure, which is significant in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes a phenyl group and a hydroxyacetic acid moiety.
The synthesis of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid can be traced back to various synthetic methodologies involving quinoline derivatives. The compound has been reported in scientific literature as part of studies focusing on the synthesis and evaluation of biologically active compounds, particularly those exhibiting antimicrobial and anticancer properties .
This compound is classified under:
The synthesis of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid typically involves several key steps:
The molecular formula for 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid is . The structure consists of:
Key structural data includes:
The compound can participate in various chemical reactions typical for carboxylic acids and quinoline derivatives:
The reactivity is influenced by both the bromo substituent, which can act as a leaving group, and the hydroxy group, which can participate in hydrogen bonding and stabilization of reaction intermediates.
The mechanism by which 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid exerts its biological effects may involve:
Studies have indicated that similar compounds exhibit significant antimicrobial and anticancer activities, suggesting potential therapeutic applications for this derivative .
Relevant analytical data includes spectral data from NMR and mass spectrometry confirming its structure and purity .
2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid holds promise in various fields:
Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural adaptability. This template occurs naturally in alkaloids like quinine and cinchonine and forms the core of numerous synthetic therapeutics, including the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agents topotecan and camptothecin [1] [4]. The intrinsic planarity and π-electron system of quinoline facilitate diverse binding interactions with biological targets, while its chemical stability permits extensive structural derivatization. Position-specific modifications—such as halogenation, hydroxylation, or side-chain appendages—enable fine-tuning of pharmacodynamic and pharmacokinetic properties, making quinoline derivatives indispensable in rational drug design [7]. This review examines the strategic functionalization of quinoline through the lens of 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid, highlighting how distinct substituents synergistically enhance its bioactivity profile.
The quinoline scaffold’s therapeutic utility stems from its capacity to engage in multiple non-covalent interactions with biological macromolecules. Its aromatic system participates in π-π stacking and hydrophobic contacts, while the basic nitrogen atom (pKa ~4.9) facilitates hydrogen bonding and protonation-dependent targeting. This versatility underpins the scaffold’s prevalence across diverse drug classes:
Table 1: Biologically Active Quinoline Derivatives and Their Target Applications
Compound | Key Substitutions | Primary Target | Activity Reference |
---|---|---|---|
Topotecan | 10-hydroxy, N-ethylpiperidine | DNA topoisomerase I | IC50 = 10 nM (HeLa) [1] |
Ciprofloxacin | 1-cyclopropyl, 6-fluoro | Bacterial DNA gyrase | MIC = 0.03 µg/mL (E. coli) [4] |
ELQ-271 | 6-Br, 3-diarylether | Cytochrome bc1 complex | EC50 = 1.2 nM (P. falciparum) [10] |
The synthetic malleability of quinoline further enhances its drug design utility. Classical routes like the Conrad-Limpach synthesis enable efficient construction of the core, while modern transition metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) permit regioselective introduction of aryl, heteroaryl, or alkyl groups at positions C-2, C-3, C-4, C-6, and C-8 [3] [10]. For 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid, the C-3 acetic acid side chain and C-6 bromine are strategically positioned to optimize target engagement and physicochemical properties.
Bromine and hydroxyl groups exert profound and distinct influences on quinoline bioactivity through electronic, steric, and intermolecular effects:
Metabolic Stability: Bromine reduces oxidative metabolism at C-6, as demonstrated by 6-bromo-ELQ derivatives retaining >90% activity after hepatic microsome exposure versus <20% for non-halogenated analogs [10].
Hydroxyl at C-2:
Table 2: Impact of Bromine and Hydroxyl Substituents on Quinoline Bioactivity
Substituent Position | Compound Example | Biological Effect | Mechanistic Insight |
---|---|---|---|
C-6 Bromine | 5,7-Dibromo-8-hydroxyquinoline | Topoisomerase I inhibition (IC50 = 3.1 µM) [3] | Br enhances DNA intercalation via hydrophobic contacts |
C-2 Hydroxyl | 3-Pyridylquinolinehydroxamic acid | HDAC6 selectivity (IC50 = 0.49 nM; 379-fold vs HDAC8) [2] | OH coordinates catalytic Zn2+ and Tyr363 residues |
C-6 Br + C-2 OH | Clioquinol | Neuroprotective metal chelation [9] | Zn2+/Cu2+ sequestration inhibits amyloid aggregation |
In 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid, these groups synergize: the C-6 bromine directs electrophilic substitution away from C-5/C-7, while the C-2 hydroxyl stabilizes the keto tautomer, enhancing metal-binding capacity for potential anticancer or antimicrobial applications [3] [9].
The C-3 acetic acid moiety in 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid critically modifies pharmacokinetic behavior by improving solubility, enabling targeted delivery, and reducing non-specific toxicity:
Solubility and Ionization: The carboxylic acid group (pKa ~4.2) confers pH-dependent ionization, significantly enhancing aqueous solubility (>50-fold increase vs methyl esters at pH 7.4). This property mitigates formulation challenges common to lipophilic quinolines and ensures adequate bioavailability after oral administration [5] [10]. For example, quinoline-3-acetic acid derivatives exhibit log P values reduced by 1.5–2.0 units compared to ester analogs, directly correlating with improved absorption in Caco-2 cell models (Papp = 15–22 × 10−6 cm/s) [5].
Metabolic Resistance: Carboxylic acids resist cytochrome P450-mediated oxidation, unlike alkyl side chains. In metabolic stability assays, ELQ-233 (a quinoline-3-carboxylic acid analog) showed >80% remaining after 1 h in human microsomes, whereas its ethyl ester counterpart exhibited <30% intact compound [10].
Targeted Interactions: The anionic carboxylate forms salt bridges with basic residues (e.g., Arg, Lys) in target proteins. Molecular docking of quinoline-3-acetic acids into HDAC6 reveals ionic interactions with His610 and Zn2+ coordination, reducing IC50 values to sub-micromolar levels [2] [9]. Additionally, the acetic acid tether provides conformational flexibility, allowing optimal positioning of the quinoline core within binding pockets.
Prodrug Compatibility: Carboxylic acids facilitate ester prodrug design to enhance membrane permeability. Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate demonstrates 96% oral bioavailability in mice, with rapid hydrolysis to the active acid by carboxylesterases in plasma and tissues [5].
Table 3: Pharmacokinetic Advantages of Quinoline-3-Acetic Acid Derivatives
Property | Quinoline-3-Acetic Acid | Methyl Ester Analog | Biological Impact |
---|---|---|---|
log P (octanol/water) | 1.8 ± 0.3 | 3.9 ± 0.4 | Enhanced intestinal absorption (Papp > 20 × 10−6 cm/s) [5] |
Microsomal Stability (t1/2) | >60 min | <15 min | Reduced hepatic clearance (Cl < 10 mL/min/kg) [10] |
Plasma Protein Binding | 85–90% | 92–95% | Higher free fraction for target engagement [5] |
Cytotoxicity (HepG2 IC50) | >100 µM | 25–50 µM | Lower off-target toxicity [9] |
For 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid, the C-3 acetic acid group synergizes with the C-2 hydroxyl and C-6 bromine to create a multifunctional pharmacophore: the acid enhances solubility and target specificity, the hydroxyl enables metal chelation, and bromine directs electrophilic chemistry and hydrophobic binding. This triad positions the compound as a versatile lead for anticancer, antimicrobial, or neuroprotective agent development [3] [9].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2